1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol is an organic compound that features a trifluoromethyl group, a methoxyphenyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol typically involves the reaction of 1,1,1-trifluoro-2-propanol with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohol derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The amino alcohol moiety can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl and hydroxyl groups.
1,1,1-Trifluoro-3-((4-fluoro-2-methoxyphenyl)amino)-2-propanol: A derivative with a fluorine atom on the phenyl ring.
2-Trifluoromethyl-2-propanol: Another trifluoromethyl-containing alcohol.
Uniqueness
1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the methoxyphenyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12F3NO2 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(4-methoxyanilino)propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-8-4-2-7(3-5-8)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3 |
InChI Key |
KYIJJKGXMYDIKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(C(F)(F)F)O |
Origin of Product |
United States |
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